molecular formula C21H19N8O8PS4 B13838896 Desmethyl Ceftaroline Fosamil

Desmethyl Ceftaroline Fosamil

Cat. No.: B13838896
M. Wt: 670.7 g/mol
InChI Key: KNFZNJURPUBKOA-RGNVORMGSA-N
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Description

Desmethyl Ceftaroline Fosamil is a derivative of Ceftaroline Fosamil, a novel cephalosporin antibiotic. Ceftaroline Fosamil is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae . This compound retains similar antibacterial properties and is used in the treatment of various bacterial infections.

Preparation Methods

The synthesis of Desmethyl Ceftaroline Fosamil involves several steps. One method starts with 7-phenylacetamide-3-hydroxy-3-cephalosporin-4-carboxylate-diphenylmethyl as a raw material. This compound undergoes chloridization and reacts with 4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt at the C-3 site to form a thioether compound. The protecting groups are removed using p-cresol and immobilized penicillinase. The thioether compound then undergoes a C-7 site condensation reaction with an acylated AE-active ester, followed by crystallization in acetic acid to yield this compound . This method avoids the use of toxic substances and is suitable for industrial production due to its simplicity and high yield.

Chemical Reactions Analysis

Desmethyl Ceftaroline Fosamil undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Desmethyl Ceftaroline Fosamil has several scientific research applications:

Mechanism of Action

Desmethyl Ceftaroline Fosamil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) 1 through 3, blocking the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Desmethyl Ceftaroline Fosamil is similar to other cephalosporin antibiotics, such as:

    Ceftaroline Fosamil: The parent compound with a broader spectrum of activity.

    Ceftobiprole: Another fifth-generation cephalosporin with similar antibacterial properties.

    Ceftriaxone: A third-generation cephalosporin with a different spectrum of activity.

This compound is unique due to its specific modifications, which enhance its activity against resistant bacterial strains and improve its pharmacokinetic properties .

Properties

Molecular Formula

C21H19N8O8PS4

Molecular Weight

670.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)sulfanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C21H19N8O8PS4/c1-2-37-26-12(15-25-20(42-28-15)27-38(34,35)36)16(30)24-13-17(31)29-14(19(32)33)11(8-39-18(13)29)41-21-23-10(7-40-21)9-3-5-22-6-4-9/h3-7,13,18H,2,8H2,1H3,(H,24,30)(H,32,33)(H3,25,27,28,34,35,36)/b26-12+/t13-,18-/m1/s1

InChI Key

KNFZNJURPUBKOA-RGNVORMGSA-N

Isomeric SMILES

CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=NC=C5)C(=O)O

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=NC=C5)C(=O)O

Origin of Product

United States

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